
6-bromo-N,N-dimethylnaphthalen-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N,N-dimethylnaphthalen-2-amine typically involves the bromination of N,N-dimethylnaphthalen-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N,N-dimethylnaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylnaphthalen-2-amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce naphthoquinones.
- Reduction reactions result in the formation of N,N-dimethylnaphthalen-2-amine.
Scientific Research Applications
Organic Synthesis
6-Bromo-N,N-dimethylnaphthalen-2-amine serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom allows for various nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.
Synthesis Pathways
The compound can be synthesized through several methods:
- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles such as amines or thiols.
- Oxidation : It can be oxidized to form naphthoquinones or other derivatives.
- Reduction : The bromine can be reduced to yield N,N-dimethylnaphthalen-2-amine.
These reactions highlight its utility in creating diverse chemical entities for further applications .
Materials Science
In materials science, this compound is explored for its potential in developing organic electronic materials, including:
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLEDs, where it can enhance light emission efficiency.
- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transfer is beneficial for improving the performance of OPVs.
The unique properties of this compound allow for tunable hydrophobicity, which is crucial in optimizing material performance .
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential biological activities. It may serve as a precursor for drug discovery and development, particularly in targeting specific molecular pathways.
A study on derivatives of naphthalene-based compounds suggests that modifications to the naphthalene core can significantly influence biological activity and binding affinity to various targets. This highlights the importance of structural variations, such as those introduced by the bromine and dimethylamino groups in this compound .
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dimethylnaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but with the bromine atom at the 4-position of the aniline ring.
6-Bromo-2-N,N-dimethylaminopyridine: Similar structure but with a pyridine ring instead of a naphthalene ring.
Uniqueness: 6-Bromo-N,N-dimethylnaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
Biological Activity
6-Bromo-N,N-dimethylnaphthalen-2-amine (C₁₂H₁₂BrN) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A bromine atom attached to the naphthalene ring.
- Two dimethylamino groups which enhance its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the bromination of N,N-dimethylnaphthalen-2-amine. A common method includes:
- Dissolving N,N-dimethylnaphthalen-2-amine in acetic acid.
- Adding bromine dropwise while maintaining a low temperature.
- Heating the mixture to facilitate the reaction, followed by recrystallization to obtain the final product in moderate yield .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Potential
Preliminary studies suggest that this compound may also have anticancer properties , particularly through its ability to induce apoptosis in cancer cells. The interaction with specific molecular targets, such as enzymes involved in cell proliferation, is under investigation .
The biological activity of this compound is believed to stem from its structural features:
- The bromine atom enhances reactivity with biological molecules.
- The dimethylamino groups increase lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
- Anticancer Activity : In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability by inducing apoptosis, with IC50 values comparable to established chemotherapeutics .
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activities, it also presents cytotoxicity at higher concentrations, necessitating further studies on its safety profile before clinical application.
Summary Table of Biological Activities
Properties
IUPAC Name |
6-bromo-N,N-dimethylnaphthalen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYIKSDOYFWBFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-03-8 | |
Record name | 6-bromo-N,N-dimethylnaphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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